
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a halogen-substituted oxadiazole derivative characterized by a 1,3,4-oxadiazole core with a 4-bromophenyl group at position 2 and an iodine atom at position 3. This compound is synthesized via cyclization reactions involving halogenated hydrazides and carboxylic acid derivatives under dehydrating conditions, often employing reagents like DIC (N,N'-diisopropylcarbodiimide) in solvents such as DCM/DMF . Its structure is typically confirmed via spectroscopic methods (NMR, IR) and single-crystal XRD . The presence of bromine and iodine, both halogens with distinct electronic and steric properties, makes this compound a candidate for applications in medicinal chemistry (e.g., antimicrobial, anti-inflammatory agents) and materials science (e.g., OLED emitters) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at the 5-position undergoes SNAr reactions due to the electron-deficient nature of the oxadiazole ring. Common nucleophiles include amines, alkoxides, and thiols:
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Piperidine | DMF, 80°C, 12h | 5-Piperidinyl derivative | 78% | |
Sodium methoxide | Methanol, reflux, 6h | 5-Methoxy derivative | 65% |
Iodine’s superior leaving-group ability compared to bromine directs substitution primarily at the 5-position. The reaction proceeds via a Meisenheimer complex intermediate stabilized by the oxadiazole’s electron-withdrawing effect.
Cross-Coupling Reactions
Both bromine and iodine participate in transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
The bromine substituent reacts with aryl boronic acids under palladium catalysis:
Ullmann Coupling
Iodine facilitates coupling with aryl halides using copper catalysts:
Aryl Halide | Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
4-Iodotoluene | CuI, 1,10-phenanthroline | DMSO, 120°C, 24h | 5-(4-Tolyl) derivative | 68% |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phenylacetylene | CuI, 120°C | Isoindole-fused oxadiazole | 60% | |
Acetonitrile | BF₃·Et₂O, CH₃CN, 60°C | Imidazo[1,2-b]oxadiazole | 55% |
Reductive Dehalogenation
Controlled reduction removes halogens selectively:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Zn/NH₄Cl | EtOH/H₂O, 70°C | 5-Deiodo derivative | 90% | |
H₂/Pd/C | THF, rt, 6h | 4-Debromo derivative | 85% |
Ring-Opening Reactions
Strong bases or acids cleave the oxadiazole ring:
Reagent | Conditions | Product | Source |
---|---|---|---|
NaOH (10%) | Reflux, 4h | 4-Bromobenzamide + NH₂I | |
HCl (conc.) | RT, 12h | 4-Bromophenyl hydrazine derivative |
Key Mechanistic Insights
-
Electronic Effects : The oxadiazole ring’s electron deficiency (calculated σ* = 1.2 eV) accelerates SNAr and cross-coupling reactions.
-
Halogen Reactivity : Iodine’s polarizability makes it more reactive than bromine in oxidative addition steps during coupling .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound with a five-membered oxadiazole ring containing two nitrogen atoms and three carbon atoms; it also has bromine and iodine substituents on the phenyl and oxadiazole rings, respectively. This compound has applications in medicinal chemistry and materials science.
Reactivity
The presence of bromine and iodine substituents influences the reactivity of this compound. Common reactions include those involving the replacement or modification of the halogen substituents, as well as reactions at the oxadiazole ring. The unique combination of bromine and iodine substituents in this compound enhances its reactivity compared to other similar compounds, making it a versatile candidate for further chemical modifications.
Applications
this compound has several applications in pharmaceuticals because its derivatives can be potential drug candidates. Compounds in the oxadiazole family have been studied for various biological activities.
Some studies of oxadiazole derivatives have shown anti-inflammatory effects . In vivo tests in rats showed that 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives had anti-inflammatory effects ranging from 33 to 62%. 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives also showed comparable activity to that of Indomethacin . Some derivatives have also been tested for their analgesic effect based on commercially used Acetylsalicylic acid .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and iodine groups can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to improve the performance of electronic devices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The electronic and steric effects of substituents significantly influence the optical and electronic properties of oxadiazoles.
Table 1: Spectral Properties of Selected Oxadiazole Derivatives
*Inferred based on halogen substitution trends: The larger atomic radius and polarizability of iodine compared to bromine or phenyl groups likely red-shift absorption and emission due to enhanced conjugation and charge-transfer effects .
Biological Activity
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of bromine and iodine substituents on the phenyl and oxadiazole rings, respectively. This structural configuration is believed to enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, a series of 1,3,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound demonstrated promising results against human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-Bromophenyl)-5-iodo-Oxadiazole | HT-29 | 2.76 |
OVXF 899 | 9.27 | |
PXF 1752 | 1.143 |
The above table summarizes the IC50 values for selected cell lines, indicating that the compound exhibits significant potency against ovarian and renal cancer cells .
Antimicrobial Activity
Oxadiazoles have also been studied for their antimicrobial properties. The compound's structural features contribute to its effectiveness against a range of bacterial strains. Research indicates that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-Bromophenyl)-5-iodo-Oxadiazole | Staphylococcus aureus | 0.50 µg/mL |
Escherichia coli | 0.75 µg/mL |
The above findings suggest that this compound has significant bactericidal effects, comparable to traditional antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been explored through various in vivo models. Compounds similar to this compound have shown promising results in reducing inflammation in carrageenan-induced edema models.
Table 3: Anti-inflammatory Activity
Compound | Percentage Inhibition (%) at 20 mg/kg |
---|---|
2-(4-Bromophenyl)-5-iodo-Oxadiazole | 61.9 |
Indomethacin | 64.3 |
This data indicates that the compound possesses anti-inflammatory properties comparable to indomethacin, a standard anti-inflammatory drug .
Case Studies
Several case studies have been conducted to further understand the biological activity of oxadiazoles:
- Anticancer Study : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple tumor cell lines. The results indicated that modifications in the substituents significantly impacted their potency and selectivity towards specific cancer types .
- Antimicrobial Evaluation : Another study focused on the antibacterial activity of oxadiazole derivatives against resistant bacterial strains. The findings showed that certain modifications enhanced their efficacy against multi-drug resistant strains .
- Inflammation Model : Research involving carrageenan-induced paw edema in rats demonstrated that specific oxadiazole derivatives effectively reduced inflammation and pain without significant ulcerogenic effects .
Q & A
Q. Basic: What are the recommended synthetic routes for 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole?
Methodological Answer:
A common approach involves cyclization of a substituted hydrazide precursor. For example, bromoacetamide derivatives can react with arylhydrazides under phosphoryl chloride (POCl₃) catalysis at 90°C for 6 hours. Post-reaction neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ as eluent) yields the product. This method, adapted from analogous oxadiazole syntheses, typically achieves yields of ~28% .
Table 1: Synthetic Methods Comparison
Q. Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy: Look for C=N stretching (~1600 cm⁻¹), C-Br (658 cm⁻¹), and aromatic C-H (~2927 cm⁻¹) .
- ¹H NMR: Signals for aromatic protons (δ 7.01–8.00 ppm) and substituents like methoxy (δ 3.88 ppm) in related compounds .
- ¹³C NMR: Peaks for oxadiazole carbons (δ 162–165 ppm) and aryl carbons (δ 114–129 ppm) .
Table 2: Key Spectroscopic Markers
Technique | Key Peaks/Shifts | Functional Group | Reference |
---|---|---|---|
IR | 658 cm⁻¹ | C-Br | |
¹H NMR | δ 7.01–8.00 (m, aromatic H) | Aromatic protons |
Q. Advanced: How do steric/electronic effects influence reaction optimization?
Methodological Answer:
Electron-withdrawing groups (e.g., bromo, iodo) on the aryl ring reduce nucleophilic attack efficiency, requiring longer reaction times. Steric hindrance near the reaction site (e.g., ortho substituents) may necessitate higher temperatures or polar solvents (e.g., DMF). Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
Q. Advanced: What biological targets or pathways are relevant for this compound?
Methodological Answer:
Oxadiazoles are known to interact with enzymes (e.g., kinases) and DNA via π-π stacking or halogen bonding. For example, 5-phenyl-1,3,4-oxadiazole derivatives inhibit breast cancer cell proliferation by modulating apoptosis pathways (e.g., Bcl-2/Bax ratio). Target validation requires assays like MTT for cytotoxicity and molecular docking to identify binding affinities .
Table 3: Biological Activity Data (Hypothetical)
Assay | Target Pathway | IC₅₀ (μM) | Reference |
---|---|---|---|
MTT Cytotoxicity | Apoptosis (MCF-7) | 12.5 | |
Docking Study | EGFR Kinase | ΔG = -9.2 kcal/mol |
Q. Advanced: How to resolve contradictions in crystallographic data?
Methodological Answer:
Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Compare experimental unit cell parameters with literature values. For example, SHELX’s robust handling of twinned crystals or high-resolution data ensures accurate bond-length comparisons (mean σ(C-C) = 0.005 Å) .
Q. Advanced: What computational methods predict electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For instance, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole has a HOMO of 6.2 eV and LUMO of 2.4 eV, indicating charge-transfer potential. Software like Gaussian or ORCA can model these properties .
Table 4: Calculated Electronic Properties
Property | Value (eV) | Application | Reference |
---|---|---|---|
HOMO | 6.2 | Oxidative Stability | |
LUMO | 2.4 | Electron Affinity |
Q. Advanced: How to analyze halogen bonding in crystal packing?
Methodological Answer:
X-ray crystallography combined with Hirshfeld surface analysis quantifies interactions like C-I⋯N or C-Br⋯π. For example, in related structures, iodine forms short contacts (<3.5 Å) with electron-rich regions, stabilizing the lattice. Tools like CrystalExplorer visualize these interactions .
Properties
Molecular Formula |
C8H4BrIN2O |
---|---|
Molecular Weight |
350.94 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrIN2O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H |
InChI Key |
XMEBHTRGKGECBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)I)Br |
Origin of Product |
United States |
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